molecular formula C23H22N4O4S B11206922 N-(2,5-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2,5-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11206922
M. Wt: 450.5 g/mol
InChI Key: DOCNHZBIROWILX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl and pyrrolopyrimidine moieties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the 2,5-dimethoxyphenyl and 4-methoxyphenyl intermediates, followed by their coupling with the pyrrolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of methoxyphenyl and pyrrolopyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H22N4O4S

Molecular Weight

450.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H22N4O4S/c1-29-15-6-4-14(5-7-15)17-11-24-22-21(17)25-13-26-23(22)32-12-20(28)27-18-10-16(30-2)8-9-19(18)31-3/h4-11,13,24H,12H2,1-3H3,(H,27,28)

InChI Key

DOCNHZBIROWILX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC3=C2N=CN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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